Product packaging for Methyl 2,6-dichlorophenylacetate(Cat. No.:CAS No. 54551-83-6)

Methyl 2,6-dichlorophenylacetate

Cat. No.: B195959
CAS No.: 54551-83-6
M. Wt: 219.06 g/mol
InChI Key: FCWRUYPZZJPCCG-UHFFFAOYSA-N
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Description

Contextual Significance within Organic and Medicinal Chemistry Research

The significance of Methyl 2,6-dichlorophenylacetate in the fields of organic and medicinal chemistry lies primarily in its role as a key chemical intermediate. Intermediates are starting materials or stepping-stone compounds in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This compound serves as a crucial building block in the synthesis of Guanfacine. pharmaceresearch.comsynzeal.com Guanfacine is a medication used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD).

The utility of the dichlorophenylacetate scaffold extends beyond this specific application. For instance, a related compound, ethyl 2-(2,6-dichlorophenyl)acetate, is an important intermediate for synthesizing heteroarylaminonaphthyridinone derivatives. lookchem.com These derivatives are of significant interest in medicinal chemistry because they function as multiple kinase pathway inhibitors, which are pivotal in the development of targeted therapies for cancer and other diseases characterized by cellular proliferation. lookchem.comtesisenred.net The structural motif of dichlorophenylacetates, therefore, represents a valuable pharmacophore in drug discovery and development. ontosight.ai

Historical Perspectives on Related Dichlorophenylacetates in Chemical Sciences

The study of dichlorophenylacetates is part of the broader history of halogenated aromatic compounds in chemical sciences. Various isomers of dichlorophenyl acetate (B1210297) have been synthesized and investigated for their chemical and biological properties. These compounds often serve as precursors for a wide range of bioactive molecules in pharmaceuticals and agrochemicals. ontosight.ai

Historically, research has explored the potential of different dichlorophenyl acetate derivatives. For example, studies have indicated that some derivatives possess antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The position of the chlorine atoms on the phenyl ring significantly influences the compound's properties and potential applications. ontosight.ai For instance, 2,4-dichlorophenyl acetate has been investigated for its herbicidal activity, functioning as a synthetic auxin that mimics natural plant growth hormones. smolecule.com

The synthesis of these compounds has traditionally been achieved through methods like the esterification of the corresponding dichlorophenol with acetic anhydride (B1165640) or acetic acid. ontosight.ai These foundational reactions have paved the way for the creation of a diverse library of dichlorophenylacetate derivatives, enabling researchers to explore structure-activity relationships.

Applications of Dichlorophenylacetate Isomers

Isomer Investigated Application Reference
2,3-Dichlorophenyl acetate Intermediate for pharmaceuticals and agrochemicals; potential antimicrobial and anti-inflammatory agent. ontosight.ai
3,4-Dichlorophenyl acetate Intermediate for pharmaceuticals and agrochemicals; derivatives studied for antimicrobial, anti-inflammatory, and anticancer potential.
2,4-Dichlorophenyl acetate Herbicide (synthetic auxin); synthesis of heterocyclic compounds and nanoparticles. smolecule.com

| 3,5-Dichlorophenyl acetate | Potential herbicide; intermediate for organic synthesis. | smolecule.com |

Current Research Trajectories and Challenges in Dichlorophenylacetate Chemistry

Contemporary research in the field of dichlorophenylacetate chemistry is focused on several key areas, reflecting broader trends in organic synthesis and chemical sciences. nih.gov A significant trajectory is the development of more efficient, sustainable, and environmentally benign synthetic methodologies. ubu.es This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields and product purity compared to conventional heating methods. uit.no

Another major trend is the design and synthesis of hybrid molecules. nih.gov This approach involves combining the dichlorophenylacetate scaffold with other pharmacophores to create new chemical entities with potentially novel or enhanced biological activities. nih.gov For example, research into hybrid molecules containing a triazole ring has been an active area, aiming to develop new agents with multiple mechanisms of action. nih.gov

Despite the progress, challenges remain. A primary challenge is the need for comprehensive studies to fully elucidate the biological activities and mechanisms of action of new dichlorophenylacetate derivatives. ontosight.aiontosight.ai Furthermore, as with many halogenated aromatic compounds, there is a need to carefully assess their environmental impact and persistence. ontosight.ai The drive towards "green chemistry" principles necessitates the development of synthetic routes that minimize waste and avoid the use of toxic reagents and solvents. ubu.es Future research will likely continue to focus on addressing these challenges, aiming to harness the synthetic versatility of dichlorophenylacetates in a safe and sustainable manner. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B195959 Methyl 2,6-dichlorophenylacetate CAS No. 54551-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,6-dichlorophenyl)acetate
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InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWRUYPZZJPCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202977
Record name Methyl 2,6-dichlorophenylacetate
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Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54551-83-6
Record name Methyl 2,6-dichlorobenzeneacetate
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Record name Methyl 2,6-dichlorophenylacetate
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Record name Methyl 2,6-dichlorophenylacetate
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Record name Methyl 2,6-dichlorophenylacetate
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Record name METHYL 2,6-DICHLOROPHENYLACETATE
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Synthetic Methodologies for Methyl 2,6 Dichlorophenylacetate and Its Derivatives

Established Synthetic Routes and Reaction Pathways

Established methods for synthesizing methyl 2,6-dichlorophenylacetate primarily involve direct esterification of the corresponding carboxylic acid, palladium-catalyzed reactions, and the derivatization of precursor compounds.

Esterification Reactions of 2,6-Dichlorophenylacetic Acid

The most direct route to this compound is the esterification of 2,6-dichlorophenylacetic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

A common laboratory-scale synthesis involves dissolving 2,6-dichlorophenylacetic acid in methanol and adding a catalyst like DOWEX® 50W resin. The mixture is stirred at room temperature, and the reaction progress is monitored using techniques like thin-layer chromatography (TLC). cuni.cz Another approach involves the use of oxalyl chloride to convert the carboxylic acid into its more reactive acid chloride derivative, (2,6-dichloro-phenyl)-acetyl chloride, which is then reacted with methanol. chemicalbook.com

Table 1: Esterification Reaction Parameters

Reactants Catalyst/Reagent Solvent Conditions Product
2,6-Dichlorophenylacetic acid, Methanol DOWEX® 50W Methanol Room Temperature This compound
2,6-Dichlorophenylacetic acid, Oxalyl chloride, Dimethyl formamide - Benzene (B151609) Room Temperature (2,6-dichloro-phenyl)-acetyl chloride

Palladium-Catalyzed Approaches in Dichlorophenylacetate Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis and can be applied to the formation of dichlorophenylacetates. vulcanchem.com For instance, a method starting from 2,6-dichlorotoluene (B125461) utilizes a complex catalyst formed by a transition metal, such as palladium chloride, and a ligand like Xantphos. In the presence of an alcohol and an oxidant, this catalytic system can produce ethyl 2,6-dichlorophenylacetate, which can then be hydrolyzed to the corresponding acid. chemicalbook.com This process, however, can require high-pressure carbon monoxide, posing operational safety concerns. chemicalbook.com

Palladium catalysis is also instrumental in the synthesis of various substituted phenylacetate (B1230308) derivatives, showcasing the versatility of this approach in generating a library of related compounds. rsc.orgtesisenred.netrsc.org

Precursor Compound Derivatization for this compound Synthesis

The synthesis of this compound can also be achieved through the chemical modification of suitable precursor compounds. One such precursor is (2,6-dichloro-phenyl)-acetonitrile, which can be hydrolyzed using a strong base like potassium hydroxide (B78521), followed by acidification to yield 2,6-dichlorophenylacetic acid. chemicalbook.com This acid can then be esterified as described previously.

Another synthetic route starts from cyclohexanone. Through a series of reactions including chlorination, condensation with a malonic acid diester, dehydrochlorination, hydrolysis, rearrangement under alkaline conditions, and finally acidification and decarboxylation, 2,6-dichlorophenylacetic acid can be obtained. google.com This multi-step process highlights the flexibility in starting materials for the synthesis of the target compound.

Novel Synthetic Approaches and Catalyst Development

Ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic methods. These include advancements in classic reactions like the Ullmann condensation and the development of new strategies for controlled synthesis.

Ullmann Reaction in Dichlorophenyl Ether Derivative Formation

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a key method for forming biaryl and aryl ether linkages. organic-chemistry.orgnih.gov This reaction is particularly relevant for the synthesis of dichlorophenyl ether derivatives, which are structurally related to dichlorophenylacetate analogues. The classical Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of catalytic systems that operate under milder conditions. mdpi.comunion.edu

These improved methods often utilize ancillary ligands to enhance the efficiency of the copper catalyst. nih.gov The choice of ligand and reaction conditions can influence the outcome of the reaction, allowing for the synthesis of a variety of substituted biaryl ethers. mdpi.com The mechanism of the Ullmann-type reactions is thought to involve a catalytic cycle with copper undergoing oxidation to higher oxidation states. organic-chemistry.org

Table 2: Ullmann Reaction Variants for Aryl Ether Synthesis

Catalyst System Nucleophile Aryl Halide Conditions Product
Copper Nanoparticles, Cs₂CO₃ Substituted Phenols Aryl Bromides 50-60 °C, Acetonitrile Biaryl Ethers
CuO-NPs, KOH Substituted Phenols Aryl Bromide/Chloride Room Temp, DMAc Biphenyl Ether Derivatives

Strategies for Regioselective Synthesis of Dichlorophenylacetate Analogues

Regioselective synthesis, the controlled formation of a specific regioisomer, is crucial for creating complex molecules with desired properties. numberanalytics.com In the context of dichlorophenylacetate analogues, achieving regioselectivity is essential for controlling the position of substituents on the phenyl ring. mdpi.com

Strategies for achieving regioselectivity often rely on the directing effects of functional groups already present on the aromatic ring, as well as the choice of catalyst and reaction conditions. numberanalytics.com For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the regiochemical outcome. nih.gov Similarly, in the synthesis of complex molecules, the use of chiral auxiliaries or specific reaction sequences can direct the formation of a single regioisomer. mdpi.com The development of new catalytic methods continues to provide more precise control over the regioselectivity of these synthetic transformations. numberanalytics.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is progressively being influenced by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. Traditional synthesis routes for related compounds have been criticized for their reliance on harsh conditions and hazardous reagents, such as the use of high-pressure carbon monoxide, which poses safety risks and is not conducive to environmentally friendly production. chemicalbook.comgoogle.comchemicalbook.com

In response, research has shifted towards developing more benign and sustainable alternatives. A key area of focus is the final esterification step, converting 2,6-dichlorophenylacetic acid to its methyl ester. Green approaches to this transformation are being explored, drawing from broader advancements in esterification catalysis.

Catalyst and Solvent Innovations:

One significant advancement is the move towards solvent-free reaction conditions, which eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of similar phenolic esters, methods have been developed that require no acidic or basic catalyst, relying instead on controlled temperature under solvent-free conditions. jetir.org

Heterogeneous catalysts are also a cornerstone of green esterification processes due to their ease of separation from the reaction mixture and potential for recyclability. Materials like acid-activated kaolinite (B1170537) clay and metal-supported montmorillonite (B579905) K-10 (MMT-K10) have demonstrated effectiveness as recyclable solid acid catalysts for esterification. jetir.orgresearchgate.net For instance, a 10% Zinc-loaded MMT-K10 catalyst has shown high conversion and selectivity in the deprotection of phenolic esters, a related reaction, and is recyclable for multiple cycles without significant loss of activity. jetir.org

Furthermore, sulfamic acid has been identified as an efficient, non-volatile, and non-corrosive solid acid catalyst for the esterification of fatty acids, showcasing the potential for alternative solid acids in producing esters with high yields under greener conditions. researchgate.net The use of palladium catalysts, such as a Pd(TFA)2/DPPP system, has been explored for the carbonylation of benzyl (B1604629) acetates to form methyl phenylacetate without the need for halogen salts or bases, representing another avenue for greener synthesis of phenylacetate derivatives. rsc.org

The following table summarizes various green catalytic systems applicable to the synthesis of esters, which could be adapted for this compound production.

Catalyst SystemSubstrate ExampleKey Green Advantages
No Catalyst (Thermal)Phenols and acetic anhydride (B1165640)Solvent-free, avoids catalyst contamination. jetir.org
Zinc-loaded MMT-K10Substituted phenyl acetate (B1210297)Recyclable heterogeneous catalyst, high conversion. jetir.org
Acid-activated Kaolinite ClayCarboxylic acidsRecoverable and recyclable heterogeneous catalyst. researchgate.net
Sulfamic AcidFatty acidsNon-volatile, non-corrosive solid acid catalyst. researchgate.net
Pd(TFA)2/DPPPBenzyl acetatesHalogen and base-free carbonylation. rsc.org

Industrial Synthesis Scale-Up Research and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization to ensure safety, efficiency, and cost-effectiveness. While specific scale-up data for this exact compound is limited in public literature, valuable insights can be drawn from the industrial production of structurally similar molecules, such as other dichlorophenylacetate derivatives and substituted phenylacetic acids.

A primary challenge in scaling up chemical syntheses is managing reaction conditions to maintain product yield and purity. For instance, in the production of a related dichlorophenylacetate derivative, challenges such as racemization during crystallization and the formation of difficult-to-remove impurities were encountered. smolecule.com These issues often require the development of specific protocols, such as controlled cooling crystallization under an inert atmosphere to preserve stereochemistry and multiple washes with appropriate solvents to enhance purity. smolecule.com However, such purification steps can increase production costs and complexity. smolecule.com

Continuous manufacturing, particularly using microchannel reactors, presents a modern solution to many scale-up challenges. cetjournal.it This technology allows for better control of reaction parameters, especially for highly exothermic reactions, leading to improved safety and product consistency. A study on the synthesis of methyl anthranilate demonstrated that transitioning from a semi-batch process to a continuous microchannel reactor setup resulted in a significant increase in both yield and purity, alongside reduced energy consumption and a more sustainable process. cetjournal.it

Key parameters that require careful optimization during the scale-up of this compound synthesis would likely include:

Molar Ratios of Reactants: Fine-tuning the stoichiometry to maximize conversion of the limiting reagent while minimizing side reactions and excess unreacted materials.

Reaction Temperature: Precise temperature control is crucial for reaction kinetics and to prevent the formation of thermal degradation byproducts.

Reaction Time: Optimizing reaction time ensures complete conversion without unnecessary energy expenditure or product degradation.

Catalyst Loading and Recovery: Determining the optimal amount of catalyst to maximize reaction rate and developing efficient methods for its separation and recycling are key for cost-effective and sustainable industrial processes.

The table below outlines common challenges and optimization strategies in the industrial scale-up of related chemical syntheses, which are applicable to this compound.

ChallengeOptimization Strategy
Impurity ProfileModification of reaction conditions to minimize byproduct formation; development of efficient, non-chromatographic purification methods. smolecule.comacs.org
Reaction Control (e.g., exotherms)Implementation of continuous flow reactors for superior temperature and mixing control. cetjournal.it
Yield and PuritySystematic optimization of reaction parameters (temperature, time, stoichiometry); redesign of synthetic route for scalability. acs.orgcetjournal.it
Catalyst Efficiency and CostOptimization of catalyst loading; implementation of catalyst recycling protocols. smolecule.com
Waste ReductionAdoption of solvent-free conditions or use of recyclable solvents; atom-economical reaction design. jetir.org

Mechanistic Investigations of Reactions Involving Methyl 2,6 Dichlorophenylacetate

Hydrolysis Pathways and Kinetics of the Ester Moiety

The hydrolysis of the ester functionality in Methyl 2,6-dichlorophenylacetate to yield 2,6-dichlorophenylacetic acid and methanol (B129727) can proceed through both acid-catalyzed and base-catalyzed pathways. The kinetics and mechanisms of these reactions are significantly influenced by the steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid. The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst.

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion, a poor leaving group, is driven by the formation of the resonance-stabilized carboxylate anion. The final products are the carboxylate salt and methanol.

The steric hindrance from the 2,6-dichloro substitution is expected to decrease the rate of hydrolysis compared to unsubstituted or less substituted phenylacetate (B1230308) esters. uni.edunih.gov This is due to the difficulty of the nucleophile (water or hydroxide ion) in approaching the sterically crowded carbonyl carbon.

Table 3.1.1: Comparative Hydrolysis Rates of Phenylacetate Esters (Illustrative Data)

EsterRelative Rate of Base-Catalyzed Hydrolysis
Methyl phenylacetate100
Methyl 2-chlorophenylacetate35
This compound5

Nucleophilic Substitution Reactions on the Aromatic Ring and Ester Group

This compound can potentially undergo nucleophilic substitution at two main sites: the aromatic ring and the ester group.

On the Aromatic Ring: Nucleophilic aromatic substitution (SNAr) on the 2,6-dichlorophenyl ring is generally disfavored. Aryl halides are typically resistant to nucleophilic attack unless activated by strong electron-withdrawing groups in the ortho and/or para positions. openstax.orglibretexts.org While the chlorine atoms are electron-withdrawing, their presence in the ortho positions also introduces significant steric hindrance, which can impede the approach of a nucleophile. stackexchange.com For an SNAr reaction to occur, a nucleophile would need to attack the carbon bearing a chlorine atom, forming a negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

On the Ester Group: The ester group is susceptible to nucleophilic acyl substitution. This type of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the methoxide leaving group results in a new carbonyl compound. A common example of this is transesterification, where an alcohol reacts with the ester in the presence of an acid or base catalyst to form a new ester. masterorganicchemistry.comorganic-chemistry.org For instance, the reaction of this compound with ethanol (B145695) would yield Ethyl 2,6-dichlorophenylacetate. The mechanism is analogous to that of hydrolysis.

Reduction Reaction Mechanisms of the Ester Functionality

The ester functionality of this compound can be reduced to a primary alcohol, (2,6-dichlorophenyl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comucalgary.ca Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. ucalgary.ca

The mechanism of reduction with LiAlH₄ involves the following steps:

Nucleophilic attack by hydride: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgucalgary.cadalalinstitute.com

Elimination of the leaving group: The tetrahedral intermediate collapses, and the methoxide group (⁻OCH₃) is eliminated as a leaving group, resulting in the formation of an aldehyde intermediate, 2,6-dichlorophenylacetaldehyde. libretexts.orgucalgary.ca

Second hydride attack: The aldehyde intermediate, being more reactive than the starting ester, is immediately attacked by another hydride ion from LiAlH₄. ucalgary.ca This leads to the formation of an alkoxide intermediate.

Protonation: In a final workup step, a proton source (typically water or dilute acid) is added to protonate the alkoxide intermediate, yielding the primary alcohol product, (2,6-dichlorophenyl)ethanol. libretexts.orgucalgary.ca

The steric hindrance from the 2,6-dichloro substituents may influence the rate of this reaction, but powerful reducing agents like LiAlH₄ are generally capable of reducing even sterically hindered esters. harvard.edu

Photochemical Reaction Mechanisms and Pathways

The presence of chlorine atoms on the aromatic ring makes this compound susceptible to photochemical reactions, particularly under ultraviolet (UV) irradiation. The primary photochemical process for chlorinated aromatic compounds is typically the homolytic cleavage of the carbon-chlorine (C-Cl) bond. uwaterloo.canih.govnih.gov

Upon absorption of UV light, the molecule is excited to a higher electronic state. This excited state can then undergo homolysis of one of the C-Cl bonds to generate a 2-chloro-6-(methoxycarbonylmethyl)phenyl radical and a chlorine radical.

Primary Photochemical Step: C₆H₃Cl₂(CH₂COOCH₃) + hν → •C₆H₃Cl(CH₂COOCH₃) + Cl•

The resulting aryl radical is highly reactive and can undergo a variety of secondary reactions, depending on the reaction medium. For instance, in the presence of a hydrogen-donating solvent, it can abstract a hydrogen atom to form Methyl 2-chlorophenylacetate. In aqueous environments, reaction with water can lead to the formation of hydroxylated derivatives. The photochemical degradation of related compounds like phenylacetic acid has also been studied and can involve decarboxylation or other rearrangements upon irradiation. nih.govnih.gov

Table 3.4.1: Potential Photoproducts of this compound (Hypothetical based on known reactions of related compounds)

ProductFormation Pathway
Methyl 2-chlorophenylacetateHydrogen abstraction by the aryl radical
Methyl 2-hydroxy-6-chlorophenylacetateReaction of the aryl radical with water/hydroxide
Biphenyl derivativesDimerization of aryl radicals

Radical Reaction Pathways and Intermediates

Beyond photochemical initiation, radical reactions involving this compound can be initiated by various radical initiators. The primary radical intermediate is the 2,6-dichlorophenylacetylmethyl radical, which can be formed through hydrogen abstraction from the benzylic position, or the 2-chloro-6-(methoxycarbonylmethyl)phenyl radical, formed via C-Cl bond cleavage as discussed in the photochemical section.

These radical intermediates can participate in a range of reactions, including:

C-C Bond Formation: The aryl radical can be trapped by various radical acceptors to form new carbon-carbon bonds. nih.gov For example, it could add to an alkene to initiate a polymerization or a cyclization reaction.

Intramolecular Cyclization: If the ester chain contains a suitable unsaturation, intramolecular radical cyclization could occur, leading to the formation of cyclic compounds. beilstein-journals.orgsemanticscholar.orgresearchgate.net

Reaction with Oxygen: In the presence of oxygen, the radical intermediates can react to form peroxy radicals, leading to oxidative degradation products.

The stability and reactivity of the radical intermediates are influenced by the electronic effects of the chlorine atoms and the ester group.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 2,6 Dichlorophenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of Methyl 2,6-dichlorophenylacetate, the distinct electronic environments of the protons lead to characteristic signals. The methyl protons of the ester group are typically observed as a sharp singlet. The methylene (B1212753) protons, situated between the ester and the dichlorophenyl ring, also produce a singlet. The aromatic protons on the 2,6-dichlorophenyl ring exhibit a multiplet pattern due to spin-spin coupling.

Proton Type Typical Chemical Shift (δ) in ppm Multiplicity
Aromatic (C₆H₃Cl₂)7.20-7.40Multiplet
Methylene (CH₂)3.90-4.10Singlet
Methyl (OCH₃)3.70-3.80Singlet

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The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbon atoms of the dichlorophenyl ring show signals in the aromatic region, with the carbon atoms directly bonded to chlorine atoms exhibiting characteristic shifts. The methylene and methyl carbons appear in the upfield region.

Carbon Type Typical Chemical Shift (δ) in ppm
Carbonyl (C=O)168-172
Aromatic (C-Cl)134-136
Aromatic (C-H)128-131
Aromatic (C-C)130-132
Methylene (CH₂)40-45
Methyl (OCH₃)52-54

This table is interactive. Click on the headers to sort.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. A strong absorption is observed for the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester are also prominent. The aromatic ring exhibits C-H and C=C stretching vibrations, and the C-Cl bonds show characteristic absorptions in the fingerprint region.

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Carbonyl (Ester)C=O Stretch1735-1750
EsterC-O Stretch1100-1300
AromaticC=C Stretch1450-1600
AromaticC-H Stretch3000-3100
AlkylC-H Stretch2850-2960
HaloalkaneC-Cl Stretch600-800

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) and the cleavage of the bond between the methylene group and the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from a mixture on a GC column and then introduced into the mass spectrometer for detection and identification. This technique is valuable for purity assessment and for identifying the compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS can also be employed for its analysis, especially in contexts where it is part of a mixture with non-volatile components. In LC-MS, the compound would be separated by liquid chromatography before being ionized and detected by the mass spectrometer. This allows for the sensitive and selective detection of the compound in various sample types.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

The process involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms arranged in the crystal lattice. The resulting data allows for the calculation of an electron density map, from which the molecular structure can be refined. mdpi.com Although XRD is a powerful tool for unambiguous structural confirmation, specific crystallographic data for this compound, such as its crystal system, space group, and precise atomic coordinates, are not available in the surveyed literature. However, the technique remains the gold standard for solid-state structural elucidation in chemistry. vulcanchem.comresearchgate.net

Vibrational Spectroscopy (Raman) for Molecular Characterization

Vibrational spectroscopy, particularly Raman spectroscopy, offers a non-destructive method for characterizing the molecular structure of a compound by probing its vibrational modes. semanticscholar.org Raman spectra provide a detailed fingerprint based on the specific chemical bonds and functional groups present. mdpi.com For this compound, a comprehensive Raman analysis would reveal characteristic vibrational frequencies corresponding to its distinct structural components.

The Raman spectra are generally dominated by vibrations of the molecular backbone, with substituents on the aromatic ring strongly influencing the spectral features. semanticscholar.org While a specific experimental spectrum for this compound is not detailed in the available research, the expected vibrational modes can be predicted based on its known structure.

Expected Vibrational Modes for this compound in Raman Spectroscopy

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic Ring C=C stretching vibrations 1430-1650 core.ac.uk
Ring breathing modes ~1000
Ester Group C=O (carbonyl) stretching 1735-1750
C-O stretching 1100-1300
Methylene Group CH₂ symmetric/asymmetric stretching 2850-2960
CH₂ bending (scissoring) ~1465
Methyl Group C-H stretching vibrations 2850-2950 core.ac.uk
C-H bending vibrations 1375-1450

This table is predictive and based on characteristic group frequencies from general spectroscopic data. core.ac.uknepjol.inforesearchgate.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a substance, and performing quantitative analysis. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable methods.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. libretexts.org The method separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. In purity analysis, a sample is analyzed under specific conditions, and the resulting chromatogram ideally shows one major peak corresponding to the compound of interest. libretexts.org The presence of other peaks indicates impurities.

The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. Chemical suppliers commonly use GC to certify the purity of this compound. thermofisher.comtcichemicals.comthermofisher.com

Purity Specifications for this compound by GC from Commercial Suppliers

Supplier Purity Specification (by GC)
Thermo Scientific Chemicals >=98.5 % thermofisher.comthermofisher.com
Tokyo Chemical Industry (TCI) >98.0% tcichemicals.com

High-Performance Liquid Chromatography (HPLC) for Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. scispace.com The development of an HPLC method is crucial for routine analysis, quality control, and studying the compound in various matrices. researchgate.net A reverse-phase (RP) HPLC method has been specifically developed for the analysis of this compound. sielc.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve good resolution, sensitivity, and reproducibility. turkjps.orgchula.ac.th

An established method for this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

HPLC Method Parameters for the Separation of this compound. sielc.com

Parameter Description
Technique Reverse Phase (RP) HPLC
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid

| Notes | For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. The method is suitable for pharmacokinetics and impurity isolation. |

Computational and Theoretical Chemical Studies of Methyl 2,6 Dichlorophenylacetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of Methyl 2,6-dichlorophenylacetate. These computational methods provide insights into the molecule's structure and behavior at the atomic level.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For dichlorobenzene derivatives, DFT calculations at the B3LYP level with a 6-31G basis set have been employed to study their structural and electronic properties. These studies analyze parameters such as total energy, ionization potential, electron affinity, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) semanticscholar.org.

The geometry of the phenyl ring in substituted benzenes is influenced by the electronic nature of the substituents. Molecular orbital approaches are used to rationalize these geometric distortions acs.org. For this compound, the two chlorine atoms and the methyl acetate (B1210297) group significantly influence the electron distribution and geometry of the benzene (B151609) ring.

Interactive Data Table: Calculated Electronic Properties of Dichlorobenzene Derivatives

PropertyValue RangeSignificance
Total EnergyVariesIndicates molecular stability
Ionization PotentialVariesEnergy required to remove an electron
Electron AffinityVariesEnergy released upon gaining an electron
HOMO-LUMO GapVariesRelates to chemical reactivity and electronic transitions

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of aromatic compounds. In benzene, the six p-orbitals of the carbon atoms combine to form six pi molecular orbitals: three bonding and three antibonding jove.comlibretexts.orgmasterorganicchemistry.com. The delocalization of π electrons in these orbitals is responsible for the aromatic stability of the benzene ring lumenlearning.com.

For substituted benzenes like this compound, the substituents alter the energy levels and shapes of these molecular orbitals. The chlorine atoms, being electronegative, and the methyl acetate group, with its carbonyl moiety, influence the electron density distribution in the ring. The HOMO is typically involved in reactions with electrophiles, while the LUMO is involved in reactions with nucleophiles. The energies and localizations of these frontier molecular orbitals can be used to predict the regioselectivity of chemical reactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and dynamics of molecules like this compound.

A study on the conformational preferences of phenylacetic acid and its halogenated analogues using theoretical calculations, NMR, and IR spectroscopy revealed that hyperconjugative effects often stabilize the most populated conformations researchgate.netresearcher.life. These findings suggest that similar intramolecular interactions would play a crucial role in determining the conformational landscape of this compound.

Theoretical Structure-Activity Relationship (SAR) Studies of Analogues

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activity. While no specific SAR studies for this compound were found, research on structurally related compounds can provide valuable insights.

For instance, a study on the synthesis and pharmacological characterization of a potent dopamine (B1211576) D1 receptor agonist containing a 2,6-dichlorophenyl group highlights the importance of this moiety in biological activity.

Spectroscopic Property Predictions via Computational Models

Computational models are increasingly used to predict spectroscopic properties, aiding in the identification and characterization of molecules.

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations have been shown to reliably predict ¹³C NMR spectra acs.org. Machine learning approaches are also emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts nih.gov. The prediction of vibrational spectra, such as IR and Raman, can be achieved through computational studies, often employing DFT methods to calculate vibrational frequencies researchgate.netmdpi.comsemanticscholar.org.

Interactive Data Table: Predicted Spectroscopic Data for Phenylacetate (B1230308) Analogues

Spectroscopic TechniquePredicted Data TypeComputational Method
¹H NMRChemical Shifts, Coupling ConstantsDFT, Machine Learning nih.gov
¹³C NMRChemical ShiftsDFT acs.org
IR SpectroscopyVibrational FrequenciesDFT

Note: This table illustrates the types of spectroscopic data that can be predicted computationally for analogues of this compound.

Adsorption Behavior in Metal-Organic Frameworks (MOFs): Theoretical and Experimental Validation

Metal-Organic Frameworks (MOFs) are porous materials with potential applications in gas storage, separation, and catalysis. Understanding the interaction of small molecules like this compound with MOFs is crucial for these applications.

Theoretical studies, often employing DFT and MD simulations, are used to investigate host-guest interactions within MOFs aip.orgnih.govchemrxiv.orgmdpi.com. These simulations can predict the preferred adsorption sites, binding energies, and the influence of the guest molecule on the MOF's structure researchgate.net. For aromatic guest molecules, π-π stacking interactions with the organic linkers of the MOF can play a significant role in the adsorption process.

While direct experimental or theoretical studies on the adsorption of this compound in MOFs are limited, research on the interaction of other small aromatic molecules provides a framework for understanding this behavior. The combination of computational modeling and experimental validation is key to designing MOFs with tailored adsorption properties for specific applications.

Environmental Fate and Degradation Mechanisms of Methyl 2,6 Dichlorophenylacetate

Photodegradation Pathways and Kinetics in Environmental Matrices

Photodegradation, the breakdown of compounds by light, can be a significant environmental attenuation process for many aromatic compounds. While specific kinetic studies on Methyl 2,6-dichlorophenylacetate are not extensively documented in publicly available literature, the photodegradation of related chlorinated aromatic compounds has been investigated. For instance, the degradation of chlorinated volatile organic compounds like trichloroethylene (B50587) and chlorobenzenes in the gas phase and in water is known to proceed via UV photolysis. nih.govmdpi.com

The primary mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) which can attack the molecule. For this compound, potential photodegradation pathways could include:

Homolytic Cleavage: UV radiation could induce the breaking of the carbon-chlorine (C-Cl) bond, leading to dechlorinated intermediates.

Photo-hydrolysis: The ester linkage may be susceptible to cleavage accelerated by light energy.

Ring Cleavage: Attack by hydroxyl radicals can lead to the hydroxylation of the aromatic ring, followed by subsequent opening of the ring structure.

The photodegradation half-life of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in soil has been reported to be 68 days, indicating that this can be a relevant, albeit sometimes slow, degradation route compared to microbial processes. cdc.gov The rate and extent of photodegradation are highly dependent on environmental conditions such as light intensity, pH, and the presence of sensitizing substances in the environmental matrix (e.g., humic acids in water). nih.govresearchgate.net

Biodegradation Processes and Microbial Catalysis

Biodegradation is a crucial process determining the ultimate fate of many organic pollutants in the environment. It involves the metabolic breakdown of compounds by microorganisms into simpler substances. The primary degradation product of this compound is expected to be its corresponding acid, 2,6-dichlorophenylacetic acid, through hydrolysis of the ester bond.

Chlorinated aromatic compounds can be degraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the rates and pathways often differ significantly.

Aerobic Degradation: In the presence of oxygen, microorganisms typically utilize oxygenases to initiate the breakdown of the aromatic ring. oup.com This is generally the most effective pathway for the complete mineralization of chlorinated aromatics to carbon dioxide, water, and chloride ions. nih.gov For the related compound 2,4-D, biodegradation in aerobic soil is the dominant process, with a reported half-life of just 6.2 days. cdc.gov

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism for highly chlorinated compounds is often reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. This process is generally slower than aerobic degradation. researchgate.net The anaerobic aquatic metabolism half-life for 2,4-D, for example, is much longer than its aerobic half-life, ranging from 41 to 333 days. cdc.gov Therefore, this compound would be expected to persist longer in anoxic environments like deep sediments or water-logged soils.

A wide array of microorganisms have been identified with the ability to degrade chlorinated aromatic compounds. While specific strains that metabolize this compound are not widely reported, numerous studies have isolated bacteria capable of degrading similar structures. These microbes often utilize these xenobiotic compounds as a source of carbon and energy. nih.gov

Commonly cited bacterial genera with the ability to degrade chlorinated aromatic hydrocarbons include:

Pseudomonas oup.comresearchgate.netacademicjournals.org

Burkholderia oup.comresearchgate.net

Alcaligenes nih.govresearchgate.net

Acinetobacter oup.com

Raoultella researchgate.net

Rahnella researchgate.net

These bacteria possess specialized enzymes, such as dioxygenases and monooxygenases, that can initiate the attack on the chlorinated aromatic ring, making them key players in the bioremediation of contaminated sites. oup.comajol.info

Table 1: Microbial Genera Known for Degrading Chlorinated Aromatic Compounds

Microbial Genus Degradation Capability Key Enzymes Reference(s)
PseudomonasDegrades chlorobenzenes, chlorophenols, chlorobenzoatesDioxygenases, Monooxygenases researchgate.net, oup.com, academicjournals.org
BurkholderiaCo-oxidizes a wide variety of aromatic compoundsToluene Monooxygenases researchgate.net, oup.com
AlcaligenesMetabolizes various chloroaromaticsNot specified researchgate.net, nih.gov
AcinetobacterDegrades a diverse array of aromatic hydrocarbonsNot specified oup.com

The microbial transformation of this compound would likely proceed through a series of intermediate steps.

Hydrolysis: The initial step is the hydrolysis of the ester bond to yield 2,6-dichlorophenylacetic acid and methanol (B129727) . This can occur abiotically or be catalyzed by microbial esterases.

Ring Hydroxylation: Aerobic degradation pathways typically proceed with the hydroxylation of the aromatic ring, catalyzed by dioxygenase enzymes, to form chlorinated catechols. ajol.info

Ring Cleavage: The resulting chlorocatechol intermediate undergoes ring fission. This can occur via an ortho- or meta-cleavage pathway, breaking open the aromatic ring. researchgate.net

Further Metabolism: The resulting aliphatic acids are then further metabolized through central metabolic pathways (e.g., the Krebs cycle), ultimately leading to mineralization.

Notably, 2,6-dichlorophenylacetic acid has been identified as a metabolic product in the degradation of other, more complex chlorinated compounds like polychlorinated biphenyls (PCBs), highlighting its role as a stable intermediate in microbial metabolic pathways. bohrium.comtandfonline.com

Hydrolysis in Aqueous Environments and pH Effects

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for esters like this compound in aqueous environments. The reaction breaks the ester bond, yielding the parent acid (2,6-dichlorophenylacetic acid) and the corresponding alcohol (methanol). researchgate.net

The rate of ester hydrolysis is highly dependent on the pH of the water:

Acidic Conditions (low pH): Hydrolysis can occur but is generally slower than under alkaline conditions.

Neutral Conditions (pH ≈ 7): Neutral hydrolysis occurs, but the rate is often minimal compared to base-catalyzed hydrolysis.

Alkaline Conditions (high pH): Hydrolysis is significantly accelerated. The hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the ester and leading to rapid cleavage.

Studies on the related compound guanfacine, which contains the 2,6-dichlorophenylacetyl moiety, show that it degrades to 2,6-dichlorophenylacetic acid, with degradation being more pronounced at pH values of 6.8 and higher. googleapis.com This indicates that the ester precursor, this compound, would also be unstable under neutral to alkaline conditions, readily hydrolyzing to its acid form.

Sorption and Mobility in Soil and Aquatic Systems

The movement of this compound in the environment is influenced by its tendency to adsorb (bind) to soil particles and sediments. Sorption reduces the concentration of the chemical in the solution phase, thereby decreasing its mobility and potentially its bioavailability for microbial degradation.

There is limited specific data available for the soil adsorption coefficient (Koc) of this compound or its primary metabolite, 2,6-dichlorophenylacetic acid. ssl-images-amazon.comtcichemicals.comthermofisher.com However, the behavior of similar compounds provides insight. The herbicide 2,4-D, another chlorinated phenylacetic acid derivative, generally has low Koc values (ranging from 59 to 117 in various soil types), suggesting low adsorption and high potential mobility in soil. cdc.gov

Key factors influencing the sorption of this compound would include:

Soil Organic Matter: Organic compounds tend to partition into the organic carbon fraction of soil. Higher organic matter content generally leads to increased sorption.

Clay Content and Type: Clay minerals can provide surfaces for adsorption.

pH: Soil pH can affect the surface charge of soil particles and the ionization state of the chemical. Once hydrolyzed to 2,6-dichlorophenylacetic acid, the resulting carboxylate anion at typical environmental pH values would be more mobile and less sorbed to negatively charged soil colloids. researchgate.net

The presence of two chlorine atoms on the aromatic ring can increase the compound's hydrophobicity compared to non-chlorinated analogues, which may lead to stronger sorption than that of phenylacetic acid itself. researchgate.net However, without specific experimental data, the mobility of this compound is presumed to be moderate to high, particularly in soils with low organic matter content. Its persistence in soil will likely be limited more by rapid biodegradation than by strong sorption.

Characterization of Environmental Transformation Products and Their Persistence

The environmental fate of this compound is largely dictated by transformation processes that alter its chemical structure, leading to the formation of various degradation products. While specific studies on the environmental transformation of this compound are limited, the degradation pathways can be inferred from research on structurally similar compounds, such as chlorinated phenoxyacetic acids and chlorobenzoic acids. The primary degradation mechanisms are expected to be microbial degradation and photodegradation, leading to a range of transformation products with varying degrees of persistence.

The initial transformation step for this compound in the environment is likely the hydrolysis of the ester group, yielding 2,6-dichlorophenylacetic acid and methanol. This reaction can occur abiotically or be mediated by microbial esterases. Following this initial step, further degradation of the resulting 2,6-dichlorophenylacetic acid is expected to proceed through pathways observed for other chlorinated aromatic acids.

Microbial degradation of chlorinated aromatic compounds is a key process in their environmental dissipation. Studies on the biodegradation of analogous compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have identified common transformation pathways. These pathways generally involve the enzymatic cleavage of the acetic acid side chain, followed by hydroxylation and subsequent cleavage of the aromatic ring. nih.gov For 2,6-dichlorophenylacetic acid, a plausible microbial degradation pathway would involve the formation of 2,6-dichlorophenol (B41786). This intermediate can then undergo further hydroxylation to form chlorinated catechols, which are subsequently susceptible to ring cleavage, breaking down the aromatic structure into smaller, more readily biodegradable organic acids.

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process for chlorinated aromatic compounds. The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-chlorine bonds, a process known as dechlorination. In the case of 2,6-dichlorophenylacetic acid, photodegradation in aqueous environments could lead to the stepwise removal of chlorine atoms, forming monochlorophenylacetic acids and ultimately phenylacetic acid. Additionally, hydroxylation of the aromatic ring can occur, leading to the formation of various chlorohydroxyphenylacetic acids. acs.orgresearchgate.net

The primary hydrolysis product, 2,6-dichlorophenylacetic acid, is expected to be more persistent than the parent ester but is susceptible to further microbial and photodegradation. Intermediates such as 2,6-dichlorophenol are known to be toxic and can exhibit moderate persistence in the environment. However, they are also known to be biodegradable by certain microbial populations. nih.gov

The persistence of chlorinated organic compounds in soil and water is influenced by factors such as temperature, pH, organic matter content, and the presence of adapted microbial communities. who.int In general, lower temperatures and anaerobic conditions tend to increase the persistence of chlorinated aromatic compounds and their transformation products. cdc.gov The ultimate fate of these transformation products is mineralization to carbon dioxide, water, and chloride ions, although this process can be slow for more highly chlorinated and recalcitrant intermediates.

Table of Potential Transformation Products of this compound

Parent Compound Transformation Process Potential Transformation Product
This compound Hydrolysis 2,6-dichlorophenylacetic acid
2,6-dichlorophenylacetic acid Microbial Degradation 2,6-dichlorophenol
2,6-dichlorophenol Microbial Degradation Dichlorocatechols
2,6-dichlorophenylacetic acid Photodegradation Monochlorophenylacetic acid
2,6-dichlorophenylacetic acid Photodegradation Phenylacetic acid

Table of Compounds Mentioned

Compound Name
This compound
2,6-dichlorophenylacetic acid
Methanol
2,4-dichlorophenoxyacetic acid
Chlorobenzoic acids
2,6-dichlorophenol
Dichlorocatechols
Monochlorophenylacetic acid
Phenylacetic acid

Advanced Applications of Methyl 2,6 Dichlorophenylacetate As a Chemical Precursor

Synthesis of Fine Chemicals and Specialty Materials

Methyl 2,6-dichlorophenylacetate is widely utilized as an intermediate in the production of a range of fine chemicals and specialty materials. manasalifesciences.commanasalifesciences.com Fine chemicals are pure, single chemical substances produced in limited quantities and are characterized by their complex molecular structures. They are used in various industries, including pharmaceuticals, agrochemicals, and fragrances. guidechem.comlookchem.com The presence of the dichloro and methyl functional groups in this compound provides a versatile platform for introducing these moieties into different molecules, enabling the synthesis of a diverse array of specialized compounds. guidechem.com

Intermediates in the Synthesis of Complex Organic Molecules

The role of this compound as an intermediate is pivotal in the synthesis of complex organic molecules, which are often characterized by intricate structures and specific stereochemistry.

Role in Guanfacine Precursor Synthesis

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Guanfacine. wikipedia.org Guanfacine is a medication used to treat attention deficit hyperactivity disorder (ADHD) and high blood pressure. wikipedia.org

A common industrial synthesis of Guanfacine involves the reaction of 2,6-dichlorophenylacetonitrile (B146609) with methanol (B129727) in the presence of a strong acid to produce this compound. smolecule.com This ester intermediate is then reacted with guanidine (B92328) to form Guanfacine. wikipedia.orgsmolecule.com This multi-step synthesis highlights the importance of this compound as a critical building block in the production of this pharmaceutical.

Table 1: Synthesis of Guanfacine from this compound

StepReactantsProduct
12,6-dichlorophenylacetonitrile, Methanol, Sulfuric AcidThis compound
2This compound, GuanidineGuanfacine

Precursor for Anaesthetic Steroid Analogues

Research has explored the use of this compound as a precursor in the synthesis of anaesthetic steroid analogues. These complex molecules are designed to mimic the structure and function of natural steroids but with modified properties, such as enhanced anesthetic activity or reduced side effects. The dichlorophenyl group from this compound can be incorporated into the steroid backbone to influence its biological activity.

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry due to their prevalence in biologically active molecules. sigmaaldrich.com this compound serves as a valuable building block for the synthesis of various heterocyclic systems. buyersguidechem.com For instance, the related compound 2,4-dichlorophenyl acetate (B1210297) is used in the synthesis of pyrimidine-based heterocyclic compounds, which can then be used to form carbon quantum dots. smolecule.com While direct examples for this compound are less common in the provided results, its structural similarity suggests its potential in similar synthetic strategies for creating novel heterocyclic structures with potential pharmacological applications.

Catalyst Development and Material Science Applications for Environmental Remediation

In the realm of material science, derivatives of dichlorophenyl acetate are being investigated for their role in catalyst development aimed at environmental remediation. For example, 2,4-dichlorophenyl acetate has been used to test the effectiveness of catalysts in degrading pollutants in groundwater. smolecule.com Although not directly mentioning this compound, this application with a closely related compound suggests the potential for using such molecules in the development of new materials and technologies for environmental cleanup. The reactivity of the dichlorinated phenyl ring can be harnessed to design catalysts with specific functionalities for breaking down persistent organic pollutants.

Methodological Developments in Analytical Chemistry for Methyl 2,6 Dichlorophenylacetate

Chromatographic Method Development and Validationresearchgate.net

Chromatographic techniques are the cornerstone of analytical chemistry, providing high-resolution separation of complex mixtures. For Methyl 2,6-dichlorophenylacetate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been instrumental.

HPLC-UV/DAD for Quantitative Analysis

High-performance liquid chromatography coupled with an ultraviolet (UV) or diode-array detector (DAD) is a widely used technique for the quantitative analysis of this compound. This method offers excellent precision and accuracy for determining the concentration of the compound in various samples.

A typical HPLC method involves a reverse-phase column, such as a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, often containing an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly performed at a UV wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For instance, a wavelength of 280 nm has been found to be effective for the analysis of similar phenolic compounds. researchgate.net The use of a DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in peak purity assessment and method development.

Table 1: Typical HPLC-UV/DAD Parameters for the Analysis of Phenylacetic Acid Derivatives

ParameterCondition
Column C18, Newcrom R1
Mobile Phase Acetonitrile/Water with Phosphoric or Formic Acid
Detection UV/DAD at 280 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific application and instrumentation.

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. researchgate.net This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For related phenolic compounds, dynamic ranges from 1 to 250 mg/L with high linearity have been reported. researchgate.net

GC-FID/TCD for Purity and Impurity Profiling

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), it provides a detailed profile of the compound and any present impurities. The purity of commercially available this compound is often determined by GC, with purities greater than 98.0% being common. tcichemicals.comtcichemicals.com

GC-FID is highly sensitive to organic compounds and is ideal for quantifying the main component and any organic impurities. GC-TCD, while generally less sensitive, is a universal detector that responds to all compounds and is useful for detecting both organic and inorganic impurities. The choice of the GC column is crucial for achieving good separation of the main peak from impurity peaks.

Table 2: Typical GC Parameters for Purity Analysis

ParameterCondition
Column Capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Detector Temperature 300 °C (FID)
Oven Program Initial temp. 40°C, ramped to 280°C
Carrier Gas Helium or Nitrogen

This table provides a general overview of GC conditions. Specific parameters should be optimized for the particular analysis.

Mass Spectrometry-Based Detection Techniquessynzeal.combath.ac.uk

Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it an indispensable tool for the analysis of this compound, especially at trace levels.

LC-MS/MS for Trace Analysis and Metabolite Identificationsynzeal.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis and the identification of metabolites. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. For compounds like this compound, LC-MS/MS can be used for pharmacokinetic studies and to identify its metabolites in biological matrices. sielc.com

In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is then fragmented in the mass spectrometer to produce a unique pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the compound, allowing for highly specific detection and quantification, even in complex matrices. The use of multiple reaction monitoring (MRM) further enhances the selectivity and sensitivity of the analysis.

Table 3: Key Parameters for LC-MS/MS Analysis

ParameterDescription
Ionization Source Electrospray Ionization (ESI)
Scan Mode Multiple Reaction Monitoring (MRM)
Parent Ion (Q1) [M+H]+ or [M+Na]+
Daughter Ions (Q3) Specific fragments of the parent ion
Collision Energy Optimized for maximum fragmentation

The specific parent and daughter ions, as well as the collision energy, need to be determined experimentally for this compound.

Spectroscopic Techniques for In Situ Monitoring of Reactions

Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be employed for the in situ monitoring of chemical reactions. These techniques provide real-time information about the changes in chemical bonds during a reaction, allowing for the tracking of reactant consumption and product formation. For the synthesis of phenylacetate (B1230308) derivatives, in-situ NMR spectroscopy has been used to monitor the progress of reactions, providing mechanistic insights. bath.ac.uk While specific applications for this compound are not widely documented in the provided search results, the principles of these techniques are broadly applicable to its synthesis.

Sample Preparation and Extraction Methodologies from Environmental Matrices

The analysis of this compound in environmental samples, such as water and soil, requires effective sample preparation and extraction techniques to isolate the analyte from the complex matrix and concentrate it to detectable levels.

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods. In LLE, an organic solvent that is immiscible with water, such as dichloromethane (B109758) or toluene, is used to extract the analyte from the aqueous phase. uw.edu.pl The efficiency of LLE can be influenced by factors such as the solvent choice and the addition of salt to the aqueous phase. uw.edu.pl

SPE is another powerful technique where the sample is passed through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. This method offers high recovery and pre-concentration factors.

For solid samples like soil, extraction methods such as pressurized fluid extraction may be employed to efficiently remove the analyte from the solid matrix. ceden.org The choice of extraction solvent and conditions is critical for achieving good recovery. Following extraction, a clean-up step may be necessary to remove interfering compounds before analysis by chromatography.

Table 4: Comparison of Extraction Techniques for Chlorinated Compounds from Water

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, requires large volumes of organic solvents. uw.edu.pl
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted.High recovery, high pre-concentration, reduced solvent consumption.Can be more expensive than LLE, method development may be required.

Future Perspectives and Emerging Research Areas

Sustainable Synthesis and Green Chemical Engineering of Dichlorophenylacetates

The development of environmentally friendly and efficient methods for synthesizing dichlorophenylacetates is a key area of future research. Traditional chemical synthesis often involves harsh conditions and the use of hazardous reagents. Green chemistry principles are now guiding the innovation of new synthetic routes.

One promising approach is the exploration of enzymatic catalysis. The use of enzymes, such as lipases, in the synthesis of dichlorophenylacetates offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. For instance, research into the enzymatic resolution of intermediates for drugs like clorprenaline (B1201906) and luliconazole, which involves dichlorophenylacetate derivatives, highlights the potential of biocatalysis in producing enantiomerically pure compounds. ufc.br

Furthermore, the development of solvent-free or green solvent-based reaction systems is gaining traction. For example, solvent-free protocols for synthesizing related compounds like ethyl cyano(3,4-dichlorophenyl)acetate have demonstrated high yields and reduced environmental impact by eliminating the need for volatile organic compounds. evitachem.com These advancements pave the way for more sustainable manufacturing processes for a range of dichlorophenylacetate compounds.

Advanced Materials Science Applications Utilizing Dichlorophenylacetate Derivatives

The unique chemical structure of dichlorophenylacetate derivatives makes them attractive building blocks for the creation of advanced materials with tailored properties. rsc.orgnsf.gov The presence of the dichlorophenyl group can impart specific characteristics, such as thermal stability and altered electronic properties, to polymers and other materials. smolecule.comman.ac.uk

Researchers are investigating the incorporation of dichlorophenylacetate moieties into polymer backbones to develop new functional materials. smolecule.comman.ac.uk These materials could find applications in diverse fields, from high-performance coatings and adhesives to advanced electronic components. For example, the modification of two-dimensional materials like graphene with functional molecules, a field that could potentially include dichlorophenylacetate derivatives, is being explored to modulate their electronic and optoelectronic properties for future technologies. rsc.org The synthesis of metal-organic frameworks (MOFs) using dichlorophenylacetate-related ligands is another area of interest, with potential applications in gas storage and separation. researchgate.netmdpi.com

Environmental Remediation Technologies for Chlorinated Organic Compounds

The widespread use of chlorinated organic compounds has led to significant environmental contamination, creating a pressing need for effective remediation technologies. rsc.orgnih.gov Research in this area is crucial for mitigating the ecological risks associated with these persistent pollutants. nih.govscispace.com

Several innovative approaches are being investigated for the degradation of chlorinated organic compounds, including dichlorophenylacetates and related structures. These methods include:

Photocatalytic Degradation: This technology utilizes semiconductor materials, such as titanium dioxide (TiO2), which, when activated by UV light, generate highly reactive species that can break down chlorinated aromatic compounds into less harmful substances. tandfonline.commdpi.comnih.govepa.govwisdomlib.org The efficiency of this process can be influenced by factors like pH and the presence of other ions. tandfonline.com

Bioremediation: This approach leverages the metabolic capabilities of microorganisms to degrade chlorinated pollutants. nih.gov Some bacterial strains, like Rhodococcus opacus, have been shown to utilize halogenated benzenes as a carbon and energy source, suggesting potential pathways for the biodegradation of dichlorophenylacetates. bas-net.by

Nanotechnology-based Remediation: The use of nanoscale materials, such as zero-valent iron (nZVI) nanoparticles, offers a promising method for the reductive dehalogenation of chlorinated compounds. rsc.orgnih.gov These nanoparticles have a large surface area and high reactivity, making them effective for in-situ remediation of contaminated soil and groundwater. nih.govscispace.com

Table 1: Comparison of Remediation Technologies for Chlorinated Organic Compounds

Remediation Technology Mechanism Advantages Challenges
Photocatalytic Degradation Generation of reactive oxygen species by UV-activated semiconductors. tandfonline.commdpi.com Can lead to complete mineralization of pollutants. nih.gov Efficiency can be affected by water quality and catalyst fouling. tandfonline.com
Bioremediation Microbial metabolism breaks down pollutants. nih.gov Environmentally friendly and cost-effective. Can be slow and specific to certain compounds and conditions. nih.gov
Nanotechnology (nZVI) Reductive dehalogenation by nanoscale zero-valent iron. nih.govscispace.com High reactivity and in-situ application potential. nih.gov Potential for nanoparticle aggregation and long-term environmental impact.

Theoretical Prediction and Rational Design of Novel Dichlorophenylacetate Analogues

Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and development of new molecules with desired properties. mit.eduscirp.org These in silico methods allow for the prediction of chemical reactivity, biological activity, and material properties, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. scirp.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradability Relationship (QSBR) models are being developed to predict the properties of dichlorophenylacetate analogues. chemrxiv.orgnih.govlookchem.com For instance, QSAR studies on dichlorodiphenyl aromatase inhibitors have helped to identify key structural features for maximizing potency. nih.gov Similarly, QSBR models for chlorinated compounds are being created to predict their biodegradability, which is crucial for assessing their environmental impact. chemrxiv.org

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and reactivity of molecules. scirp.orgresearchgate.net DFT calculations can provide insights into reaction mechanisms, such as the chlorination of organic compounds, and help in the rational design of new catalysts and materials. acs.orgrsc.orgrsc.org These theoretical approaches, combined with experimental validation, are paving the way for the design of novel dichlorophenylacetate analogues with optimized characteristics for specific applications. mdpi.com

Interdisciplinary Research with Environmental Science and Computational Chemistry

The complex challenges associated with methyl 2,6-dichlorophenylacetate and other chlorinated organic compounds necessitate a collaborative, interdisciplinary approach. The integration of environmental science and computational chemistry is particularly crucial for a comprehensive understanding of the lifecycle and impact of these substances. chemrxiv.org

Environmental science provides the framework for assessing the fate and transport of chlorinated compounds in various environmental compartments, such as soil, water, and air. nih.gov It also drives the development and evaluation of remediation strategies to address existing contamination. rsc.orgnih.gov

Computational chemistry complements these efforts by providing molecular-level insights that are often difficult to obtain through experiments alone. acs.orgrsc.org For example, computational models can predict the products of environmental transformation processes, assess the toxicity of emerging contaminants, and guide the design of more benign alternatives. chemrxiv.orgacs.org The synergy between these fields is essential for developing sustainable solutions for the management of chlorinated organic compounds and for designing the next generation of chemicals with reduced environmental footprints.

Q & A

What are the established synthetic routes for Methyl 2,6-dichlorophenylacetate, and how can reaction efficiency be optimized?

Basic Research Question
this compound is synthesized via esterification or as an intermediate in multi-step pharmaceutical syntheses. A common method involves reacting 2,6-dichlorophenylacetic acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux, followed by purification via recrystallization . For pharmaceutical applications, advanced routes include Chapman rearrangement and hydrolysis steps, as demonstrated in the synthesis of diclofenac sodium, where this compound derivatives are key intermediates . Optimization tips:

  • Catalyst selection : Sulfuric acid or thionyl chloride improves esterification efficiency.
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize byproducts.
  • Purification : Recrystallization from ethanol or ethyl acetate enhances purity .

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Basic Research Question
Key methods include:

  • NMR spectroscopy : Confirm molecular structure via 1^1H and 13^{13}C NMR, focusing on methyl ester peaks (~3.6–3.8 ppm for 1^1H) and aromatic protons from the dichlorophenyl group .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated in structural reports using Bruker SMART APEXII CCD diffractometers with multi-scan absorption corrections .
  • HPLC/MS : Detect impurities (e.g., unreacted acid or hydrolysis products) with reverse-phase C18 columns and ESI-MS for mass validation .

How does this compound function in the design of metal-organic frameworks (MOFs) for gas separation applications?

Advanced Research Question
The 2,6-dichlorophenylacetate (dcpa) ligand, derived from this compound, is used in Zn(dcpa) MOFs for CO2_2/CH4_4 separation. The ligand’s chlorine atoms enhance framework stability and gas adsorption selectivity through polar interactions. Methodology:

  • MOF synthesis : Solvothermal reactions with Zn(NO3_3)2_2 and dcpa under controlled pH.
  • Adsorption testing : Measure step-shaped isotherms to evaluate CO2_2 uptake at varying pressures .
  • Characterization : Use PXRD for crystallinity and TGA for thermal stability analysis .

How can researchers resolve discrepancies in spectroscopic data during structural analysis of this compound derivatives?

Advanced Research Question
Contradictions in NMR or XRD data may arise from polymorphic forms or solvent effects. Strategies:

  • Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility.
  • DFT calculations : Compare experimental 13^{13}C NMR shifts with computational models (e.g., B3LYP/6-31G* basis sets).
  • Multi-technique validation : Cross-reference XRD bond lengths with IR carbonyl stretches (~1740 cm1^{-1}) .

What are the best practices for handling and storing this compound to ensure stability?

Intermediate Research Question
The compound’s ester group is prone to hydrolysis under humid conditions. Recommendations:

  • Storage : Keep in airtight containers at 0–6°C with desiccants (e.g., silica gel) .
  • Handling : Use anhydrous solvents (e.g., dried methanol) during synthesis.
  • Safety : Wear PPE (gloves, goggles) and avoid skin contact, as advised in safety protocols for structurally similar amines .

How can researchers mitigate byproduct formation during the synthesis of this compound?

Advanced Research Question
Common byproducts include di-esters or chlorinated side products. Mitigation strategies:

  • Stoichiometric control : Use excess methanol to drive esterification to completion.
  • Catalytic additives : Employ molecular sieves to absorb water and shift equilibrium.
  • Chromatographic purification : Flash chromatography (hexane/ethyl acetate gradients) removes non-polar impurities .

What role does this compound play in pharmaceutical impurity profiling?

Intermediate Research Question
It is a known impurity in diclofenac sodium and aceclofenac synthesis. Analytical workflows:

  • HPLC-DAD : Use gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
  • Reference standards : Compare retention times with commercially available impurity standards (e.g., Aceclofenac EP Impurity B) .

What computational tools are available to predict the physicochemical properties of this compound?

Advanced Research Question
Tools like ACD/Labs Percepta Platform and Gaussian software can predict:

  • LogP : ~3.1 (indicating moderate lipophilicity).
  • pKa : Ester group pKa ≈ -2.5 (highly resistant to hydrolysis under physiological conditions).
  • Solubility : Low aqueous solubility (<1 mg/mL), necessitating DMSO or ethanol for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.